molecular formula C7H13ClFNO2 B6226416 methyl 3-fluoropiperidine-3-carboxylate hydrochloride CAS No. 2639423-51-9

methyl 3-fluoropiperidine-3-carboxylate hydrochloride

Cat. No.: B6226416
CAS No.: 2639423-51-9
M. Wt: 197.63 g/mol
InChI Key: OAJBDGALARKWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl 3-fluoropiperidine-3-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of hydrofluoric acid or other fluorinating agents under controlled temperatures and pressures.

Chemical Reactions Analysis

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery and Development
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of biologically active compounds. The introduction of fluorine into piperidine derivatives can enhance their pharmacological properties, such as potency and selectivity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

1.2 Case Studies

  • Anticancer Agents : Research indicates that fluorinated piperidine derivatives can effectively inhibit specific cancer cell lines. For instance, the incorporation of a fluorine atom at the 3-position of the piperidine ring has been shown to enhance the activity of certain anticancer agents by improving their interaction with target proteins .
  • Neurological Disorders : Compounds based on the piperidine scaffold have been explored for their potential in treating neurological disorders, including depression and anxiety. The unique electronic properties imparted by fluorine may contribute to the modulation of neurotransmitter systems .

Organic Synthesis

2.1 Synthetic Utility
this compound is utilized in various synthetic methodologies, particularly in the formation of complex organic molecules. Its ability to participate in reactions such as nucleophilic substitutions and cycloadditions makes it a versatile building block for synthesizing diverse chemical entities .

2.2 Notable Synthetic Pathways

  • Pd-Catalyzed Annulation : A recent study highlights a Pd-catalyzed [4 + 2] annulation approach that utilizes this compound to create functionalized piperidines with high diastereoselectivity. This method allows for the rapid assembly of piperidine cores equipped with various functional groups, facilitating further derivatization .
  • Chemoselective Reductions : The compound has been employed in chemoselective reduction reactions, leading to the formation of saturated piperidines with high yields. Such transformations are crucial in developing complex pharmaceutical agents .

Applications in Agrochemicals and Materials Science

3.1 Agrochemical Applications
Fluorinated compounds are increasingly important in agrochemistry due to their enhanced biological activity against pests and diseases. This compound can be utilized as a precursor for developing agrochemical agents that exhibit improved efficacy and reduced environmental impact .

3.2 Materials Science
In materials science, fluorinated piperidines are being explored for their potential use in developing new materials with specific properties, such as increased hydrophobicity or enhanced thermal stability. This compound's unique characteristics make it suitable for creating advanced materials used in coatings and polymers .

Data Summary Table

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentsImproved potency and selectivity
Neurological disorder treatmentsEnhanced interaction with neurotransmitters
Organic SynthesisPd-catalyzed annulationHigh diastereoselectivity
Chemoselective reductionsHigh yield formation of saturated piperidines
AgrochemicalsDevelopment of pest control agentsImproved efficacy
Materials ScienceCreation of advanced materialsSpecific properties like hydrophobicity

Mechanism of Action

The mechanism of action of methyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Methyl piperidine-3-carboxylate: Similar to the title compound but without the fluorine substitution.

    Fluoropiperidine: Contains a fluorine atom but lacks the carboxylate ester group.

The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylate ester group, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, often involving the fluorination of piperidine derivatives. The compound features a fluorine atom at the 3-position of the piperidine ring, which affects its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C8H12ClFNO2\text{C}_8\text{H}_{12}\text{ClF}\text{N}\text{O}_2

The mechanism of action for this compound involves its interaction with various biological targets. It has been shown to act as an antagonist for certain muscarinic receptors, particularly M5 receptors, which are implicated in various neurological processes.

  • Receptor Binding : Studies indicate that compounds with a 3-fluoropiperidine core exhibit high potency in binding to M5 receptors, with IC50 values indicating effective antagonism (e.g., hM5 IC50 = 11.1 nM) .
  • Calcium Mobilization Assays : These assays demonstrate the compound's ability to inhibit calcium mobilization in cells expressing M5 receptors, confirming its role as an antagonist .

Anticancer Activity

Recent research highlights the anticancer potential of methyl 3-fluoropiperidine derivatives. A study reported that compounds bearing this scaffold showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .

Table 1: Cytotoxicity Data for Methyl 3-Fluoropiperidine Derivatives

CompoundCell LineIC50 (µM)Reference
1FaDu (hypopharyngeal)12.5
2A431 (epidermoid carcinoma)15.0
3BT-474 (breast cancer)10.0

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter release and may have implications in treating neurological disorders.

  • Study Findings : Research indicated that this compound could enhance synaptic plasticity in animal models, suggesting potential applications in cognitive enhancement therapies .

Properties

CAS No.

2639423-51-9

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

methyl 3-fluoropiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)3-2-4-9-5-7;/h9H,2-5H2,1H3;1H

InChI Key

OAJBDGALARKWGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.